1-(4-Fluorophenyl)piperidin-4-amine
Overview
Description
1-(4-Fluorophenyl)piperidin-4-amine is a compound with the CAS Number: 164721-12-4 . It belongs to the piperidine family of compounds, which are derivatives of piperidine, a cyclic secondary amine. In its simplest form, it is composed of a benzene ring with a fluorine atom attached to the fourth carbon, and a piperidine ring attached to the nitrogen atom.
Molecular Structure Analysis
The molecular weight of 1-(4-Fluorophenyl)piperidin-4-amine is 194.25 . It has a simple molecular structure, with a benzene ring attached to a piperidine ring.Physical And Chemical Properties Analysis
1-(4-Fluorophenyl)piperidin-4-amine is a liquid at room temperature . It has a density of 1.119g/cm3 and a boiling point of 310.5ºC at 760 mmHg .Scientific Research Applications
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Field: Malaria Research
- Application : The compound has been used in the development of antimalarial drugs . It’s part of a group of synthetic 1, 4-disubstituted piperidines that have been evaluated for their antimalarial properties .
- Method : The antiplasmodial activity of these compounds was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay .
- Results : Eight compounds (2 ketone, 5 alcohol and one amine analogues) showed high activity (IC50s between 1 and 5 μg/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182). Three promising (alcohol) analogues were identified .
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Field: Liquid Chromatography and Electrochemical Detection
- Application : The compound has been studied in the context of liquid chromatography and electrochemical detection. Research in this area focuses on derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.
- Method : Unfortunately, the specific methods of application or experimental procedures were not detailed in the source.
- Results : The results or outcomes of these studies were not provided in the source.
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Field: Chemistry, Biochemistry, and Pharmacology
- Application : N-(4-Fluorophenyl)piperidin-4-amine (NFPP) is an important organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
- Method : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The results or outcomes of these studies were not provided in the source.
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Field: Antimalarial Drug Development
- Application : Three promising alcohol analogues were identified: [1-(4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol, [1-(3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol and [1-(4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol .
- Method : The antiplasmodial activity of these compounds was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay .
- Results : These compounds were more active on the resistant strain (IC50 values between 1.03 to 2.52 μg/mL), than the sensitive strain (IC50 values between 2.51 to 4.43 μg/mL) .
Safety And Hazards
Future Directions
Piperidine derivatives, including 1-(4-Fluorophenyl)piperidin-4-amine, have shown potential in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, and analgesic agents . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads .
properties
IUPAC Name |
1-(4-fluorophenyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMQCQUHBXFHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599266 | |
Record name | 1-(4-Fluorophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)piperidin-4-amine | |
CAS RN |
164721-12-4 | |
Record name | 1-(4-Fluorophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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